Bis(4-bromophenyl) ether

Catalog No.
S1540609
CAS No.
2050-47-7
M.F
C12H8Br2O
M. Wt
328 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-bromophenyl) ether

CAS Number

2050-47-7

Product Name

Bis(4-bromophenyl) ether

IUPAC Name

1-bromo-4-(4-bromophenoxy)benzene

Molecular Formula

C12H8Br2O

Molecular Weight

328 g/mol

InChI

InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H

InChI Key

YAWIAFUBXXPJMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br

Synonyms

Bis(4-bromophenyl)ether

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br
  • Synthesis of Functional Molecules: Bis(4-bromophenyl) ether can act as a starting material for the synthesis of more complex molecules with desired properties. For instance, a study describes its use in the preparation of 4-[4′-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester, a compound with potential applications in material science [].

Current Limitations:

There is a scarcity of research specifically focused on Bis(4-bromophenyl) ether's applications in scientific research. This might be due to the existence of other readily available and potentially more versatile starting materials for organic synthesis. Additionally, Bis(4-bromophenyl) ether belongs to the class of Polybrominated Diphenyl Ethers (PBDEs), which have raised environmental concerns due to their persistence and potential toxicity [].

Bis(4-bromophenyl) ether, also known as 4,4'-dibromodiphenyl ether, is an organobromine compound characterized by its molecular formula C12H8Br2OC_{12}H_{8}Br_{2}O and a molecular weight of approximately 328 g/mol. This compound features two brominated phenyl groups connected by an ether linkage, making it part of the larger family of diphenyl ethers. Its chemical structure can be represented as:

InChI InChI 1S C12H8Br2O c13 9 1 5 11 6 2 9 15 12 7 3 10 14 4 8 12 h1 8H\text{InChI InChI 1S C12H8Br2O c13 9 1 5 11 6 2 9 15 12 7 3 10 14 4 8 12 h1 8H}

The compound is notable for its applications in various chemical syntheses and as a starting material for further chemical transformations.

Typical of brominated aromatic compounds. It can undergo:

  • Nucleophilic substitution reactions, where the bromine atoms can be replaced by nucleophiles.
  • Electrophilic aromatic substitution, allowing for further functionalization of the phenyl rings.
  • Dehalogenation reactions under specific conditions, leading to the formation of less brominated derivatives.

These reactions are facilitated by the presence of the ether functional group, which can stabilize intermediates formed during these processes.

Research indicates that bis(4-bromophenyl) ether exhibits biological activity, particularly in relation to its potential toxicity and environmental impact. It has been studied for its effects on aquatic organisms and may disrupt endocrine functions in wildlife. The compound's structural similarity to other polybrominated diphenyl ethers suggests it may have similar toxicological profiles, including potential carcinogenic effects.

Several methods exist for synthesizing bis(4-bromophenyl) ether:

  • From 4-Bromophenol: A common method involves reacting 4-bromophenol with a suitable dehydrating agent under acidic conditions.
  • Bromination of Diphenyl Ether: Starting from diphenyl ether, bromination can be achieved using bromine in a solvent like carbon disulfide.
  • Catalytic Methods: Recent studies have explored using catalysts such as titanium dioxide supported on silica to enhance yields and reduce reaction times.

These methods yield varying purities and quantities, with some reporting yields as high as 82% under optimal conditions .

Bis(4-bromophenyl) ether finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: Used in polymer chemistry to develop flame retardants due to its bromine content.
  • Research: Employed in studies investigating the environmental impact of brominated compounds.

Interaction studies involving bis(4-bromophenyl) ether primarily focus on its reactivity with biological systems and other chemicals. Investigations into its interactions with enzymes and cellular components reveal potential pathways for toxicity. Additionally, studies highlight its persistence in the environment and bioaccumulation potential, raising concerns about ecological risks associated with its use.

Several compounds share structural similarities with bis(4-bromophenyl) ether. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Bis(phenyl) etherC12H10OC_{12}H_{10}ONon-brominated variant; used in similar applications
4-Bromodiphenyl etherC12H9BrOC_{12}H_{9}BrOContains one bromine atom; less toxic
Polybrominated diphenyl ethersVariesMultiple bromine substitutions; higher toxicity risk

Uniqueness: Bis(4-bromophenyl) ether is unique due to its specific dibromo substitution pattern, which influences its reactivity and biological activity compared to non-brominated or differently substituted diphenyl ethers.

XLogP3

4.1

Boiling Point

339.0 °C

Melting Point

60.5 °C

UNII

OS4N55HE2E

Other CAS

2050-47-7

Wikipedia

4,4'-dibromodiphenyl ether

General Manufacturing Information

Benzene, 1,1'-oxybis[4-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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